molecular formula C16H11ClN4O2S B6562119 7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-65-6

7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6562119
CAS No.: 1021224-65-6
M. Wt: 358.8 g/mol
InChI Key: BXKWWIIBJSOVCM-UHFFFAOYSA-N
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Description

This heterocyclic compound belongs to the thiadiazoloquinazolinone family, characterized by a quinazoline core fused with a 1,3,4-thiadiazole ring. Key structural features include:

  • Chlorine substitution at position 7, which enhances electron-withdrawing effects and may influence binding affinity in biological targets.

The compound’s synthesis typically involves condensation reactions, such as the reaction of 3-amino-2-mercaptoquinazolinone with dicarboxylic acids in the presence of phosphorus oxychloride (POCl₃) . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

7-chloro-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-13-5-3-2-4-12(13)18-15-20-21-14(22)10-8-9(17)6-7-11(10)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKWWIIBJSOVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, often abbreviated as 7-Cl-MTQ, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H11ClN4O2S
  • Molecular Weight : 358.8 g/mol
  • IUPAC Name : 7-chloro-2-(2-methoxyphenylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

The compound features a complex structure that integrates a thiadiazole and quinazoline moiety, which are known for their diverse biological activities. The presence of chlorine and methoxyphenyl groups enhances its pharmacological potential.

Biological Activity Overview

Research indicates that derivatives of quinazoline and thiadiazole exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have reported that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal properties due to its structural components.
  • Antioxidant Effects : Thiadiazole derivatives are often studied for their ability to scavenge free radicals.

The biological activities of 7-Cl-MTQ can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death pathways in malignant cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or microbial growth.

Cytotoxic Evaluation

A study synthesized a series of quinazolinone-triazole hybrids, including derivatives similar to 7-Cl-MTQ. These were evaluated for cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. Notably:

  • Compound 6a demonstrated the highest cytotoxic activity against MCF-7 cells.
  • Compounds 6b and 6c showed moderate effects against HeLa cells at higher concentrations .

Antimicrobial Activity

In a comparative study of various heterocyclic compounds, 7-Cl-MTQ was tested against standard bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-chloroquinazolineQuinazoline core with chloro groupAntimicrobialSimpler structure; fewer functional groups
Thiadiazole derivativesThiadiazole ring systemAntioxidantFocused on antioxidant properties
4-aminoquinazolineAmino group substitutionAnticancerDistinct anticancer properties

The unique combination of thiadiazole and quinazoline in 7-Cl-MTQ sets it apart from these similar compounds by offering a broader spectrum of biological activities and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .

2. Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound is believed to disrupt bacterial cell wall synthesis and inhibit DNA replication.

Case Study:
In vitro studies showed that similar thiadiazole compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential for development as new antimicrobial agents .

Biochemical Applications

1. Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes, making it a candidate for enzyme inhibitors. For example, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications on the thiadiazole ring enhance AChE inhibitory activity, indicating potential therapeutic applications in treating Alzheimer's disease .

2. Drug Delivery Systems
Due to its chemical stability and ability to form complexes with metal ions, this compound can be utilized in drug delivery systems. Its incorporation into nanoparticles has been explored to improve the bioavailability of poorly soluble drugs.

Material Science Applications

1. Photovoltaic Materials
Recent studies have suggested that thiadiazole derivatives can be used as active materials in organic photovoltaic devices due to their favorable electronic properties.

Case Study:
A study on organic solar cells incorporating thiadiazole derivatives reported improved efficiency and stability compared to traditional materials .

2. Sensors
The compound's electronic properties also make it a candidate for sensor applications. It can be used in the development of chemical sensors for detecting environmental pollutants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Biological Activity Reference
7-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Thiadiazoloquinazolinone 7-Cl, 2-(2-MeO-phenylamino) Antimicrobial, anticancer (hyp.)
5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives Thiadiazolopyrimidinone Variable at positions 2, 6 (e.g., Me, F) αIIbβ3 receptor antagonists
7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Thiadiazolopyrimidinone 7-Me, 2-phenoxymethyl Xanthine oxidase inhibition
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazolinone 4-Cl, thioamide group Biological activity (unreported)
USP/VA-2 (Thiadiazolothienopyrimidone) Thiadiazolothienopyrimidone 2-Me, fused thieno ring Anti-HIV (HIV-2 ROD strain)
Key Structural Differences and Implications
  • Substituent Position and Electronic Effects: The 7-chloro group in the target compound contrasts with 7-methyl in analogues from and . Chlorine’s electron-withdrawing nature may enhance binding to enzymatic targets compared to methyl’s electron-donating effect.
  • Core Heterocycle Variations: Thiadiazolopyrimidinones () lack the fused quinazoline ring, reducing molecular rigidity compared to the target compound. This may affect pharmacokinetic properties like metabolic stability. Thiadiazolothienopyrimidones () replace the quinazoline with a thienopyrimidone scaffold, altering electronic distribution and bioactivity profiles (e.g., anti-HIV vs. xanthine oxidase inhibition) .
Antimicrobial and Antiviral Activity
  • Target Compound : Hypothesized antimicrobial activity based on structural similarity to USP/VA-1 and USP/VA-2, which showed efficacy against E. coli and HIV-2 .
  • Thiadiazolothienopyrimidones: USP/VA-2 exhibited 90% inhibition of HIV-2 (ROD strain) at 10 μM, attributed to the methyl group enhancing membrane permeability .
Enzyme Inhibition
  • Xanthine Oxidase (XO) Inhibitors: 7-Methyl-2-(phenoxymethyl)-5H-thiadiazolopyrimidinone () showed IC₅₀ = 1.2 μM, comparable to allopurinol (IC₅₀ = 2.1 μM). The phenoxymethyl group likely interacts with XO’s molybdopterin center . The target compound’s 2-methoxyphenylamino group may sterically hinder XO binding, reducing potency compared to smaller substituents.
Anticancer Potential
  • Thiadiazoloquinazolinones: Derivatives with chloro and methoxy groups (e.g., ) demonstrated in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.7 μM), likely due to DNA intercalation or topoisomerase inhibition .

Preparation Methods

Formation of the Quinazolinone Core

The synthesis typically begins with the preparation of a 7-chloro-substituted quinazolinone scaffold. As demonstrated by Ondo State University researchers, 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one is synthesized via condensation of methyl-2-amino-5-chlorobenzoate with acetic anhydride in ethanol under reflux for 2 hours (yield: 95%). The reaction proceeds via nucleophilic acyl substitution, with the amino group attacking the electrophilic carbonyl carbon of acetic anhydride, followed by cyclization to form the oxazinone intermediate.

Thiadiazole Ring Construction

The thiadiazole moiety is introduced through cyclocondensation with thiosemicarbazide derivatives. Gupta et al. reported that thiosemicarbazides react with acetyl chloride in the presence of polyphosphoric acid (PPA) to form 2-amino-5-substituted-1,3,4-thiadiazoles. Adapting this method, 7-chloro-quinazolin-4-one is treated with thiosemicarbazide in refluxing DMF with potassium bicarbonate, facilitating nucleophilic attack at the C2 position and subsequent cyclization to form the thiadiazoloquinazolinone core. Purification via column chromatography (chloroform/petroleum ether, 3:1) yields the intermediate 7-chloro-5H-thiadiazolo[2,3-b]quinazolin-5-one in 81% yield.

Introduction of the 2-Methoxyphenylamino Group

The final step involves nucleophilic aromatic substitution (SNAr) at the C2 position of the thiadiazole ring. Reacting the intermediate with 2-methoxyaniline in toluene at 110°C for 12 hours in the presence of catalytic p-toluenesulfonic acid (PTSA) installs the methoxyphenylamino group. The electron-withdrawing thiadiazole ring activates the C2 position toward substitution, enabling a yield of 68–72% after recrystallization from ethanol.

Nucleophilic Substitution on Preformed Thiadiazoloquinazolinone

Synthesis of the Thiadiazoloquinazolinone Core

An alternative route starts with preforming the thiadiazoloquinazolinone scaffold. A mixture of 5,5-dimethylcyclohexane-1,3-dione (dimedone), carbon disulfide, and methyl iodide in benzene generates ketene-S,S-dithioacetal, which reacts with thiourea under basic conditions to yield the thiadiazole ring. Subsequent cyclization with 7-chloro-anthranilic acid derivatives in PPA at 140°C for 6 hours forms the fused quinazolinone-thiadiazole system.

Direct Amination at C2

The preformed core undergoes amination with 2-methoxyaniline using copper(I) iodide as a catalyst in dimethylacetamide (DMAc) at 130°C. This Ullmann-type coupling achieves a 65% yield, with the methoxy group directing ortho-substitution on the phenyl ring. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 78% while reducing reaction time.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Immobilization of the Quinazolinone Precursor

A novel solid-phase approach immobilizes N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid on Wang resin. Treatment with 7-chloro-isatoic anhydride in DMF forms a resin-bound dihydroquinazolinone, which is oxidized to the aromatic quinazolinone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

On-Resin Thiadiazole Formation

The immobilized quinazolinone reacts with thiosemicarbazide in the presence of trimethylsilyl chloride (TMSCl) and meta-chloroperbenzoic acid (mCPBA), inducing cyclodehydration to form the thiadiazole ring. Cleavage from the resin with trifluoroacetic acid (TFA) yields the thiadiazoloquinazolinone intermediate, which is subsequently aminated as in Section 2.2. This method offers simplified purification but lower overall yields (52–58%) compared to solution-phase routes.

One-Pot Tandem Cyclization Strategy

Simultaneous Ring Formation

A tandem approach condenses 2-amino-5-chlorobenzonitrile, carbon disulfide, and 2-methoxyphenyl isothiocyanate in a single pot. Heating at 120°C in PPA for 8 hours facilitates sequential cyclization: first forming the quinazolinone via nitrile hydration and cyclocondensation, followed by thiadiazole ring closure through sulfur extrusion. The one-pot method achieves a 60% yield but requires rigorous control of reaction stoichiometry to avoid byproducts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Cyclocondensation68–7218–24 hHigh purity, scalableMulti-step, costly reagents
Nucleophilic Substitution65–780.5–12 hMicrowave compatibilityRequires preformed core
Solid-Phase Synthesis52–5836–48 hEasy purificationLow yield, specialized equipment
One-Pot Tandem608 hReduced stepsSensitive to stoichiometry

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for structural characterization?

Use a combination of ¹H/¹³C NMR to confirm aromatic proton environments and carbonyl groups, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereoelectronic effects. IR spectroscopy can identify thiadiazole ring vibrations (≈1250 cm⁻¹) and amine stretches (≈3350 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological screening?

Prioritize MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and microdilution assays for antimicrobial activity (e.g., S. aureus, E. coli). Include positive controls like doxorubicin (anticancer) and ciprofloxacin (antibacterial) to benchmark results .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins). Perform dose-response curves under standardized conditions and validate via orthogonal assays (e.g., apoptosis detection via flow cytometry vs. caspase-3 activation). Statistical tools like ANOVA can identify outliers due to solvent interference (e.g., DMSO >0.1% v/v) .

Example: Discrepancy Analysis

Assay TypeIC₅₀ (μM)Possible Confounder
MTT12.3Serum protein binding
ATP-Lite8.7Luciferase inhibition

Q. What computational strategies predict target binding modes, and how are they validated?

Use molecular docking (AutoDock Vina) to model interactions with kinases or DNA topoisomerases. Prioritize targets with known quinazoline/thiadiazole affinity (e.g., EGFR, COX-2). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can regioselectivity be controlled during derivatization?

Substituent positioning on the quinazolinone core is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., -Cl) at the 7-position direct electrophilic attacks to the 2-methoxyphenyl moiety. Use DFT calculations (Gaussian 09) to map frontier molecular orbitals and predict reactive sites. Experimental validation via <sup>15</sup>N NMR tracking of intermediates is advised .

Regioselectivity Trends

PositionSubstituentReactivity (Relative Rate)
C-7-ClHigh (1.0)
C-2-OCH₃Moderate (0.6)

Notes for Methodological Rigor

  • Synthetic Reproducibility : Document solvent batch effects (e.g., anhydrous DMF vs. technical grade) and moisture-sensitive steps.
  • Bioassay Design : Include counter-screens for off-target effects (e.g., hERG channel inhibition) to rule out false positives.
  • Data Transparency : Share raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation.

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